molecular formula C24H28N6O2 B2994021 (4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021115-22-9

(4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2994021
CAS No.: 1021115-22-9
M. Wt: 432.528
InChI Key: KYIWEANORILFHV-UHFFFAOYSA-N
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Description

(4-Butoxyphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a piperazine derivative that has been synthesized using various methods.

Scientific Research Applications

  • Molecular Interaction Studies : A study on the molecular interactions of a selective antagonist for the CB1 cannabinoid receptor utilized AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to understand binding interactions and develop three-dimensional quantitative structure-activity relationship (QSAR) models. This approach could be relevant for studying the interactions of similar compounds with target receptors or proteins (Shim et al., 2002).

  • Synthetic Pathways and Derivatives : Research on the synthesis of novel derivatives of pyridazine and thienopyridazines by condensation and cycloalkylation offers insights into synthetic strategies that could be applicable for creating derivatives of the specified compound for varied scientific applications (Gaby et al., 2003).

  • Neuroprotective Activity : The development of antioxidant compounds with neuroprotective activity, studied through electrochemical procedures, highlights a potential application area for similar compounds in protecting against neurological damage or disorders (Largeron et al., 2001).

  • Herbicide Action Mechanisms : Understanding the modes of action of pyridazinone herbicides on photosynthesis and chloroplast development could provide insights into how similar compounds might be developed or studied for agrichemical applications (Hilton et al., 1969).

  • Electrooxidative Cyclization : The synthesis of novel oxazinane and oxazolidine derivatives via electrooxidative cyclization indicates a synthetic approach that might be explored for generating structurally complex derivatives of the given compound for research purposes (Okimoto et al., 2012).

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-2-3-17-32-21-8-6-19(7-9-21)24(31)30-15-13-29(14-16-30)23-11-10-22(27-28-23)26-20-5-4-12-25-18-20/h4-12,18H,2-3,13-17H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWEANORILFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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